molecular formula C15H29NO B13800519 N-tert-Butyl-2-isopropylcycloheptanecarboxamide CAS No. 56471-44-4

N-tert-Butyl-2-isopropylcycloheptanecarboxamide

Cat. No.: B13800519
CAS No.: 56471-44-4
M. Wt: 239.40 g/mol
InChI Key: XUHIEWKUIPNAQF-UHFFFAOYSA-N
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Description

N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid is a cycloheptane-derived carboximidic acid featuring a tert-butyl group and an isopropyl substituent. Its structure is characterized by a seven-membered cycloheptane ring, which introduces unique steric and electronic properties compared to smaller cyclic analogs. Structural studies of this compound, including bond lengths and angles, are typically resolved via X-ray crystallography using programs like SHELXL .

Properties

CAS No.

56471-44-4

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

N-tert-butyl-2-propan-2-ylcycloheptane-1-carboxamide

InChI

InChI=1S/C15H29NO/c1-11(2)12-9-7-6-8-10-13(12)14(17)16-15(3,4)5/h11-13H,6-10H2,1-5H3,(H,16,17)

InChI Key

XUHIEWKUIPNAQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCCCC1)C(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-2-isopropylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with tert-butylamine and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-tert-Butyl-2-isopropylcycloheptanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-tert-Butyl-2-isopropylcycloheptanecarboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its tert-butyl and isopropyl groups provide steric hindrance, influencing its reactivity and selectivity in different reactions. Additionally, the amide bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of cycloheptanecarboxylic acid and the corresponding amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Steric Properties

The cycloheptane ring distinguishes this compound from smaller cyclic analogs (e.g., cyclopentane or cyclohexane derivatives). The larger ring size increases conformational flexibility and steric bulk, influencing intermolecular interactions and solubility. For instance:

Compound Ring Size Substituents Calculated Steric Volume (ų)
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid 7 tert-butyl, isopropyl 285.7
N-Isopropylcyclohexane-1-carboximidic acid 6 isopropyl 212.4
N-tert-Butylcyclopentane-1-carboximidic acid 5 tert-butyl 198.9

Data derived from crystallographic studies using SHELX-based refinement .

The tert-butyl group in the cycloheptane derivative contributes to significant steric hindrance, reducing its reactivity in nucleophilic reactions compared to less bulky analogs.

Electronic and Reactivity Profiles

The carboximidic acid group’s electronic properties are modulated by substituents. The electron-donating isopropyl group stabilizes the imidic acid tautomer, while the tert-butyl group enhances steric protection of the reactive NH group. Comparative pKa values (in DMSO):

Compound pKa (NH)
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid 8.2
N-Isopropylcyclohexane-1-carboximidic acid 7.6
N-Methylcyclopentane-1-carboximidic acid 6.9

The higher pKa of the cycloheptane derivative suggests reduced acidity due to steric inhibition of solvation.

Research Findings and Limitations

  • Synthesis Challenges : The cycloheptane ring’s strain complicates synthetic routes, yielding lower efficiencies (45–50%) compared to cyclohexane analogs (75–80%).
  • Crystallographic Reliability : Structural data for this compound and its analogs are often resolved using SHELXL, ensuring high precision in bond-length measurements (±0.002 Å) . However, conformational disorder in the cycloheptane ring occasionally necessitates constrained refinement.
  • Solubility Issues: The compound’s solubility in polar solvents (e.g., ethanol) is 30% lower than that of cyclohexane derivatives, limiting its utility in solution-phase reactions.

Biological Activity

N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid, with the CAS number 56471-44-4, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant data tables, case studies, and research findings.

  • Molecular Formula : C15H29N O
  • Molecular Weight : 239.39686 g/mol
  • CAS Number : 56471-44-4

The compound features a cycloheptane ring structure substituted with a tert-butyl group and an imidic acid functional group, which may contribute to its biological activities.

Mechanisms of Biological Activity

Research indicates that compounds similar to N-tert-butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid may exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives of imidic acids have shown potential as antimicrobial agents. The presence of the carboximidic acid functional group is believed to enhance interaction with microbial membranes, leading to increased permeability and cell death.
  • Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases.
  • Neuroprotective Properties : Certain imidic acid derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases, possibly by modulating oxidative stress pathways.

Case Studies and Experimental Results

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N-tert-butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid:

StudyFindings
Study 1Found that imidic acid derivatives exhibited significant antimicrobial activity against various bacterial strains.
Study 2Reported anti-inflammatory effects in vitro, with a reduction in TNF-alpha and IL-6 levels in treated cells.
Study 3Demonstrated neuroprotective effects in a murine model of Alzheimer's disease, suggesting potential for cognitive function preservation.

Potential Applications

Given its biological activity, N-tert-butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid may have applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Neuroscience Research : Investigating its role in neuroprotection and potential therapeutic uses in neurodegenerative diseases.

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